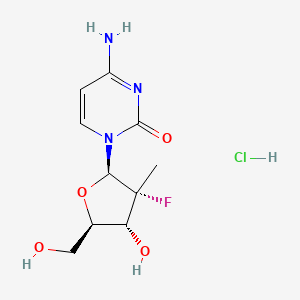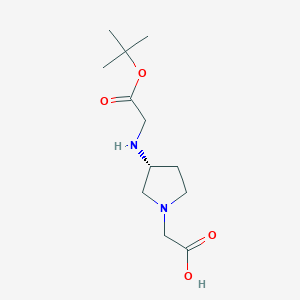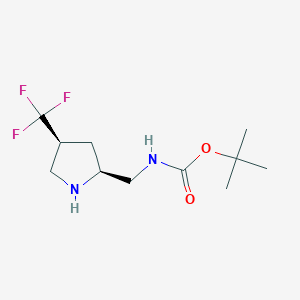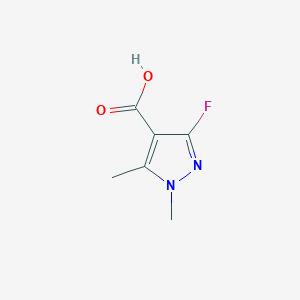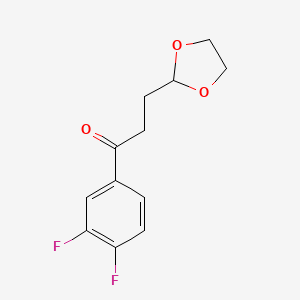
1-(3,4-Difluorophenyl)-3-(1,3-dioxolan-2-yl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-Difluorophenyl)-3-(1,3-dioxolan-2-yl)propan-1-one is an organic compound that features both a difluorophenyl group and a dioxolane ring. Compounds with such structures are often of interest in various fields of chemistry and pharmacology due to their unique chemical properties and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Difluorophenyl)-3-(1,3-dioxolan-2-yl)propan-1-one typically involves the following steps:
Formation of the Dioxolane Ring: This can be achieved by reacting an appropriate diol with a carbonyl compound under acidic conditions.
Introduction of the Difluorophenyl Group: This step may involve a Friedel-Crafts acylation reaction where a difluorobenzene derivative is reacted with a suitable acylating agent in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3,4-Difluorophenyl)-3-(1,3-dioxolan-2-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Halogen atoms in the difluorophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Applications De Recherche Scientifique
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions and metabolic pathways.
Medicine: Possible applications in drug development due to its unique structure.
Industry: Use in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(3,4-Difluorophenyl)-3-(1,3-dioxolan-2-yl)propan-1-one would depend on its specific interactions with biological targets. This could involve binding to enzymes or receptors, altering metabolic pathways, or affecting cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(3,4-Difluorophenyl)-2-propanone: Lacks the dioxolane ring but has a similar difluorophenyl group.
1-(3,4-Difluorophenyl)-3-(1,3-dioxolan-2-yl)butan-1-one: Similar structure with an extended carbon chain.
Uniqueness
1-(3,4-Difluorophenyl)-3-(1,3-dioxolan-2-yl)propan-1-one is unique due to the combination of the difluorophenyl group and the dioxolane ring, which may confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
842124-00-9 |
|---|---|
Formule moléculaire |
C12H12F2O3 |
Poids moléculaire |
242.22 g/mol |
Nom IUPAC |
1-(3,4-difluorophenyl)-3-(1,3-dioxolan-2-yl)propan-1-one |
InChI |
InChI=1S/C12H12F2O3/c13-9-2-1-8(7-10(9)14)11(15)3-4-12-16-5-6-17-12/h1-2,7,12H,3-6H2 |
Clé InChI |
BAQVKFWFMLAPDA-UHFFFAOYSA-N |
SMILES canonique |
C1COC(O1)CCC(=O)C2=CC(=C(C=C2)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(spiro[3.4]octan-2-ylmethyl)ethanamine](/img/structure/B12992941.png)
![2-Chloro-4-[3-(4-nitrophenyl)-ureido]benzenesulfonyl chloride](/img/structure/B12992942.png)
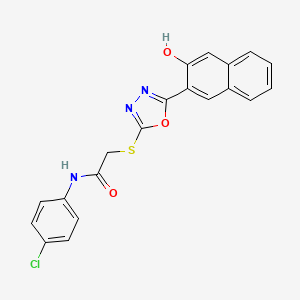


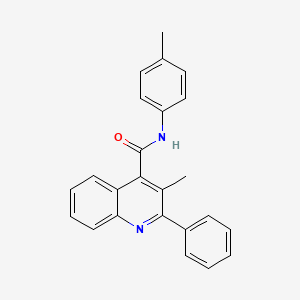
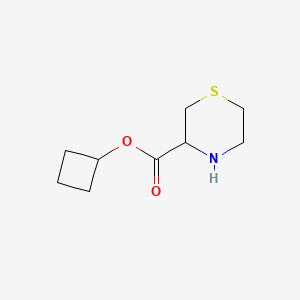
![3-[8-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid](/img/structure/B12992965.png)
